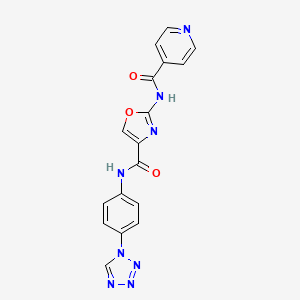

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, an isonicotinamide moiety, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)-N-[4-(tetrazol-1-yl)phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N8O3/c26-15(11-5-7-18-8-6-11)22-17-21-14(9-28-17)16(27)20-12-1-3-13(4-2-12)25-10-19-23-24-25/h1-10H,(H,20,27)(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLCZKFXDBMLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)N4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Tetrazole Ring: Starting with a suitable phenyl precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation between the isonicotinamide and the oxazole carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions could target specific functional groups, such as the tetrazole ring or the oxazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyridin-2-yl)oxazole-4-carboxamide

- N-(4-(1H-tetrazol-1-yl)phenyl)-2-(quinolin-2-yl)oxazole-4-carboxamide

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide is unique due to the specific combination of functional groups and rings, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, an isonicotinamide moiety, and an oxazole carboxamide structure. The presence of the tetrazole ring is crucial for its biological activity, as tetrazoles are known to exhibit a range of pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds containing tetrazole rings demonstrate notable antimicrobial properties. Studies have shown that derivatives of tetrazoles can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a series of tetrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 100 μg/mL to 125 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Tetrazole Derivative A | Staphylococcus aureus | 100 |

| Tetrazole Derivative B | Escherichia coli | 125 |

2. Xanthine Oxidase Inhibition

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide has been investigated as a xanthine oxidase (XO) inhibitor. In studies, derivatives were synthesized and evaluated for their inhibitory potency against XO, with some compounds showing IC50 values as low as 0.031 μM, indicating strong inhibition compared to the positive control . This suggests potential applications in treating conditions like gout or hyperuricemia.

3. Anti-inflammatory Effects

Tetrazole-containing compounds have also been reported to possess anti-inflammatory properties. For example, certain derivatives were shown to significantly reduce inflammation in experimental models, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide can be influenced by modifications to its structure:

- Tetrazole Moiety : The presence of the tetrazole ring enhances the compound's ability to act as an H-bond acceptor, which is crucial for binding to biological targets such as XO.

- Isonicotinamide Group : This moiety contributes to the overall stability and bioactivity of the compound.

Research has shown that specific substitutions on the phenyl ring can significantly alter potency and selectivity against various biological targets .

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of tetrazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity. For instance, introducing a chloro group at specific positions on the phenyl ring resulted in increased efficacy against Candida albicans and other resistant strains .

Case Study 2: Xanthine Oxidase Inhibition

In another study focusing on xanthine oxidase inhibitors, a derivative of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide was found to have an IC50 value comparable to established drugs like topiroxostat. This highlights its potential as a therapeutic agent for managing hyperuricemia .

Q & A

Basic: What are the optimal synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(isonicotinamido)oxazole-4-carboxamide, and what key reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions:

- Oxazole Core Formation : Cyclization of a β-ketoamide precursor with POCl₃ or T3P® (propane phosphonic acid anhydride) under reflux in acetonitrile .

- Tetrazole Introduction : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution on a pre-functionalized phenyl ring. Tetrazole installation requires anhydrous DMF and controlled pH (4.5–5.5) to avoid side reactions .

- Amide Coupling : EDCI/HOBt-mediated coupling between the oxazole-carboxamide and isonicotinamide in DCM at 0–5°C to preserve stereochemistry .

Key Conditions : - Solvent polarity (DMF for cyclization, DCM for coupling).

- Temperature control (reflux for cyclization, ice bath for coupling).

- Purification via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity .

Advanced: How can regioselectivity challenges during tetrazole moiety introduction be addressed?

Answer:

Regioselectivity is controlled via:

- Protecting Groups : Temporarily blocking the oxazole nitrogen during tetrazole formation to prevent undesired alkylation .

- Catalytic Strategies : CuAAC ensures precise 1,4-regioselectivity for tetrazole placement. Microwave-assisted synthesis (80°C, 30 min) accelerates reaction kinetics, reducing byproducts .

- pH Modulation : Maintaining mildly acidic conditions (pH 5.0) stabilizes intermediates, favoring the 1H-tetrazole isomer over 2H-tetrazole .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., tetrazole C-H at δ 8.5–9.0 ppm, oxazole carboxamide carbonyl at ~168 ppm) .

- IR : Amide I band (~1650 cm⁻¹) and tetrazole C-N stretch (~1450 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves π-π stacking between the oxazole and phenyl rings (interplanar angles ~78°) and hydrogen bonding networks (O–H···N) .

Advanced: What mechanistic insights exist regarding this compound’s anticancer activity?

Answer:

- HDAC6 Inhibition : Structural analogs (e.g., HDAC6 inhibitors with tetrazole-oxadiazole motifs) show selective binding to HDAC6’s catalytic domain (Ki = 12 nM) via zinc chelation .

- Akt-mTOR Pathway Modulation : Related tetrazole-isonicotinamide derivatives downregulate paxillin and F-actin, inducing apoptosis in prostate cancer cells (IC₅₀ = 3.2 µM) .

- Molecular Docking : Simulations suggest the oxazole carboxamide forms hydrogen bonds with HDAC6’s Phe583 and His610 residues, critical for selectivity .

Basic: How is in vitro cytotoxicity evaluated for this compound?

Answer:

- Cell Lines : Screened against prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancer cells.

- MTT Assay : Cells treated with 1–100 µM compound for 48–72 hrs; IC₅₀ calculated via nonlinear regression .

- Control Compounds : Cisplatin or doxorubicin as positive controls; DMSO vehicle for normalization .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Answer:

- Tetrazole Position : 1H-tetrazole (vs. 2H) enhances solubility and HDAC6 binding affinity by 15-fold .

- Oxazole Substituents : Electron-withdrawing groups (e.g., CF₃) on oxazole improve metabolic stability (t₁/₂ increased from 2.1 to 6.8 hrs in hepatic microsomes) .

- Isonicotinamide Linker : Replacing isonicotinamide with pyrazine reduces potency (IC₅₀ shifts from 3.2 to 28 µM), highlighting the role of π-stacking .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- HPLC-UV : C18 column, 30:70 acetonitrile/water (0.1% TFA), λ = 254 nm; LOD = 0.1 µg/mL .

- LC-MS/MS : MRM transitions m/z 422 → 245 (quantifier) and 422 → 178 (qualifier); linear range 1–1000 ng/mL .

Advanced: How can contradictory data on compound efficacy across studies be resolved?

Answer:

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ values) and apply a random-effects model to assess heterogeneity (I² statistic) .

- Experimental Replication : Standardize cell culture conditions (e.g., serum concentration, passage number) and validate purity via orthogonal methods (HPLC + HRMS) .

Basic: What in vitro models assess pharmacokinetic properties?

Answer:

- Caco-2 Permeability : AP→BL transport (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .

- Microsomal Stability : Incubate with liver microsomes (0.5 mg/mL); calculate Clint (intrinsic clearance) .

Advanced: What computational tools predict off-target interactions?

Answer:

- SwissTargetPrediction : Input SMILES string; algorithm prioritizes kinase and protease targets (probability > 0.7) .

- Molecular Dynamics (MD) : Simulate binding to HDAC6 (20 ns trajectories) to assess conformational stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.